molecular formula C16H20INO2S B288241 N-(1-adamantyl)-4-iodobenzenesulfonamide

N-(1-adamantyl)-4-iodobenzenesulfonamide

Cat. No.: B288241
M. Wt: 417.3 g/mol
InChI Key: HEKSCVPXFVLSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 1-adamantyl group attached to the sulfonamide nitrogen and an iodine substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of adamantane derivatives in antiviral, antibacterial, and central nervous system (CNS) applications .

Properties

Molecular Formula

C16H20INO2S

Molecular Weight

417.3 g/mol

IUPAC Name

N-(1-adamantyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C16H20INO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2

InChI Key

HEKSCVPXFVLSQY-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 4-Iodobenzenesulfonamide Derivatives

The table below compares N-(1-adamantyl)-4-iodobenzenesulfonamide with structurally related sulfonamides, focusing on substituent variations and their hypothesized impacts:

Compound Name Sulfonamide Nitrogen Substituent Benzene Ring Substituent Key Properties/Applications References
This compound 1-Adamantyl 4-Iodo High lipophilicity; potential CNS activity
N-[4-(2-aminoethyl)phenyl]-4-iodobenzenesulfonamide 4-(2-Aminoethyl)phenyl 4-Iodo Enhanced solubility; possible kinase inhibition
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide 2-(Hydroxymethyl)phenyl 4-Iodo Polar group improves aqueous solubility
N-[4-(Dimethylamino)phenyl]-4-iodobenzenesulfonamide 4-(Dimethylamino)phenyl 4-Iodo Electron-donating group alters electronic properties
Key Observations:

Adamantyl vs. In contrast, N-[4-(2-aminoethyl)phenyl]-4-iodobenzenesulfonamide () contains a flexible aminoethyl group, which may improve water solubility and enable hydrogen bonding, making it suitable for targeting peripheral enzymes or receptors .

Electrophilic Reactivity: The iodine substituent in all compounds allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). However, the electron-withdrawing nature of sulfonamide may reduce iodine’s reactivity compared to non-sulfonamide aryl iodides.

Biological Activity: Adamantyl derivatives are associated with antimicrobial and hypoglycemic activities (), while aminoethyl or hydroxymethyl analogs () may prioritize solubility for systemic applications . N-[4-(Dimethylamino)phenyl]-4-iodobenzenesulfonamide () features an electron-donating dimethylamino group, which could modulate receptor binding affinity through resonance effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.